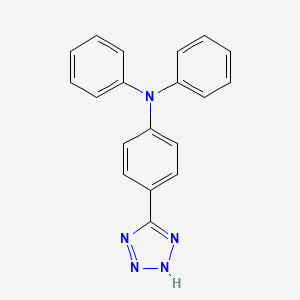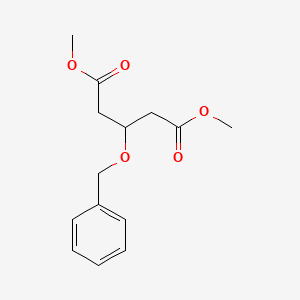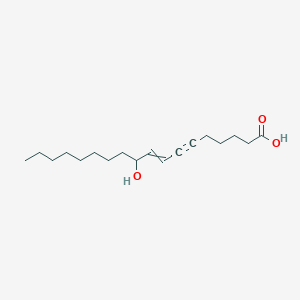
10-Hydroxyoctadec-8-en-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyoctadec-8-en-6-ynoic acid is a chemical compound with the molecular formula C18H30O3. It contains a total of 51 atoms: 30 hydrogen atoms, 18 carbon atoms, and 3 oxygen atoms . The molecule features a carboxylic acid group, a hydroxyl group, and a secondary alcohol group . This compound is notable for its unique structure, which includes both double and triple bonds, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxyoctadec-8-en-6-ynoic acid typically involves multiple steps, including the formation of the carbon backbone, introduction of the hydroxyl group, and the creation of the double and triple bonds. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxyoctadec-8-en-6-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double and triple bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while reduction of the double and triple bonds may result in a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyoctadec-8-en-6-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 10-Hydroxyoctadec-8-en-6-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and new insights are continually being discovered.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Hydroxydecanoic acid: Similar in structure but lacks the double and triple bonds.
10-Hydroxy-2-decenoic acid: Contains a double bond but no triple bond.
10-Hydroxy-12-octadecenoic acid: Contains a double bond but no triple bond.
Uniqueness
10-Hydroxyoctadec-8-en-6-ynoic acid is unique due to its combination of a hydroxyl group, double bond, and triple bond within the same molecule. This structural complexity gives it distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
117240-54-7 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
10-hydroxyoctadec-8-en-6-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-5,7-8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
FPBPRIGRWBZTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C=CC#CCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
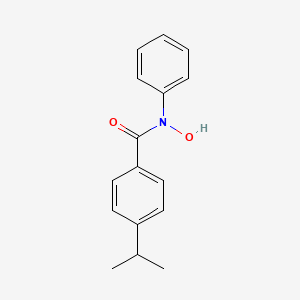
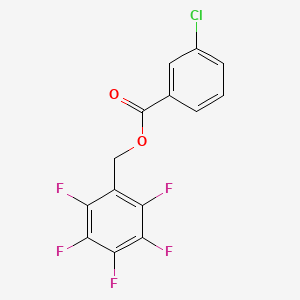
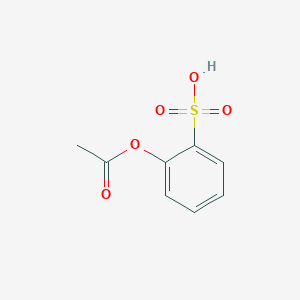
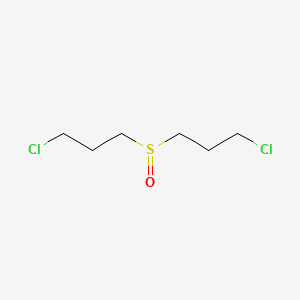

![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
